molecular formula C13H8F2O B1629935 3-(2,6-Difluorophenyl)benzaldehyde CAS No. 691905-33-6

3-(2,6-Difluorophenyl)benzaldehyde

Cat. No.: B1629935
CAS No.: 691905-33-6
M. Wt: 218.2 g/mol
InChI Key: UDCLVTUEVDSFES-UHFFFAOYSA-N
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Description

3-(2,6-Difluorophenyl)benzaldehyde ( 691905-33-6) is a fluorinated aromatic aldehyde that serves as a versatile building block in organic synthesis and materials science research. Its structure, featuring two electron-withdrawing fluorine atoms ortho to the benzaldehyde group, makes it a valuable precursor for constructing complex molecular architectures. This compound is primarily used as a key intermediate in the synthesis of various heterocyclic and functionalized molecules. Research indicates its utility in developing novel materials, including potential nonlinear optical (NLO) materials. Specifically, aldehydes of this type are employed in condensation reactions, such as the Claisen-Schmidt condensation, to produce fluorinated chalcones—a class of compounds studied for their promising optical properties . The presence of fluorine atoms can significantly influence the electronic characteristics, stability, and biological activity of the resulting compounds. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

691905-33-6

Molecular Formula

C13H8F2O

Molecular Weight

218.2 g/mol

IUPAC Name

3-(2,6-difluorophenyl)benzaldehyde

InChI

InChI=1S/C13H8F2O/c14-11-5-2-6-12(15)13(11)10-4-1-3-9(7-10)8-16/h1-8H

InChI Key

UDCLVTUEVDSFES-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C2=C(C=CC=C2F)F)C=O

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=CC=C2F)F)C=O

Origin of Product

United States

Synthetic Methodologies for 3 2,6 Difluorophenyl Benzaldehyde and Analogous Fluorinated Benzaldehydes

Foundational Synthetic Routes to Fluorinated Aldehyde Scaffolds

Traditional methods for aldehyde synthesis have been adapted and refined for the specific challenges posed by fluorinated aromatic compounds. These foundational routes include carbonyl-condensation reactions, palladium-catalyzed formylations, and metalation strategies.

Carbonyl-Condensation Reactions, including Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a cornerstone reaction in organic synthesis, involving the reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This crossed-aldol condensation is typically base-catalyzed and proceeds through the formation of an enolate, which then acts as a nucleophile. magritek.com While this reaction does not directly synthesize benzaldehydes, it utilizes them as key electrophilic starting materials to produce α,β-unsaturated carbonyl compounds, such as chalcones and dibenzylideneacetone (B150790) derivatives. wikipedia.orgmagritek.com

The reaction begins with the deprotonation of the α-carbon of a ketone (like acetone) by a base (e.g., sodium hydroxide) to form a reactive enolate. magritek.com This enolate then attacks the carbonyl carbon of an aromatic aldehyde, such as a fluorinated benzaldehyde (B42025). The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the final, conjugated α,β-unsaturated ketone. magritek.com The Claisen-Schmidt reaction is highly versatile and has been successfully performed using various substituted benzaldehydes under solvent-free conditions, often resulting in quantitative yields. nih.gov Because aldehydes are generally more reactive electrophiles than ketones, the reaction can be controlled to favor a single major product even when both reactants are enolizable. pearson.com

Table 1: Examples of Claisen-Schmidt Condensation Reactions This table illustrates the versatility of the Claisen-Schmidt reaction with various aldehydes.

Ketone Aldehyde Base Product Yield Reference
Acetone Benzaldehyde NaOH Dibenzylideneacetone 53% nih.gov
Acetone 4-Fluorobenzaldehyde NaOH 1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one - magritek.com
Cycloalkanones Various Benzaldehydes NaOH (solid) α,α′-bis-(Substituted-benzylidene)cycloalkanones 96-98% nih.gov

Palladium-Catalyzed Formylation of Aryl Halides and Pseudohalides

Palladium-catalyzed formylation represents a powerful and direct method for converting aryl halides (iodides, bromides) and pseudohalides (like fluorosulfonates) into the corresponding aryl aldehydes. rsc.orgnih.gov This approach is valued for its high functional group tolerance and relatively mild reaction conditions. nih.govorganic-chemistry.org Various sources of carbon monoxide (CO) can be employed, including CO gas, syngas (a mixture of CO and H₂), formic acid (HCOOH), and isocyanides. rsc.orgnih.govnih.govorganic-chemistry.org

One effective protocol involves the reductive carbonylation of aryl iodides using formic acid as both a convenient C1 source and a reducing agent, avoiding the need to handle gaseous CO. organic-chemistry.orgacs.org This reaction, catalyzed by palladium acetate (B1210297) in the presence of ligands like triphenylphosphine (B44618) (PPh₃), proceeds efficiently at moderate temperatures (e.g., 80°C) to give good to excellent yields of aromatic aldehydes. organic-chemistry.org Another strategy utilizes tert-butyl isocyanide as the formylating agent in the presence of a silane (B1218182) reducing agent, offering low toxicity and operational simplicity. nih.gov The choice of ligand, such as cataCXium A or triphenylphosphine, and the reaction conditions are critical for achieving high yields and selectivity. nih.govorganic-chemistry.org

Table 2: Selected Palladium-Catalyzed Formylation Systems This table summarizes different catalytic systems for the formylation of aryl halides.

Aryl Substrate Catalyst Ligand CO Source Conditions Yield Reference
Aryl Iodides Pd(OAc)₂ (3 mol%) PPh₃ (1.2 equiv) HCOOH Toluene, 80°C, 2-4 h 68-92% organic-chemistry.org
Aryl Halides Pd₂ (dba)₃ Xantphos tert-Butyl isocyanide / Et₃SiH Toluene, 100°C Moderate to Excellent nih.gov
Aryl Bromides Pd(OAc)₂ (1 mol%) cataCXium A (3 mol%) Syngas (CO/H₂) 120°C, 12 bar, 45 min Good to Excellent nih.gov
Aryl Fluorosulfonates Pd(OAc)₂ (1.25 mol%) DPEphos (2.5 mol%) Syngas (CO/H₂) DMSO, 120°C, 20 bar Good to Excellent rsc.org

Metalation and Quenching Strategies for Aryl Aldehydes

Metalation followed by quenching with an electrophilic formylating agent is a classic and effective strategy for introducing an aldehyde group onto an aromatic ring, particularly at a specific position. This method typically involves the deprotonation of an aromatic C-H bond using a strong organometallic base, such as n-butyllithium (n-BuLi), to generate a potent aryl-lithium or aryl-magnesium (Grignard) nucleophile. prepchem.comwikipedia.org This intermediate is then "quenched" with a formylating agent like N,N-dimethylformamide (DMF) or N-methylformanilide. prepchem.comwikipedia.org

This strategy is highly effective for the synthesis of fluorinated benzaldehydes where the fluorine substituents can direct the metalation to a specific ortho position. For instance, 2,6-difluorobenzaldehyde (B1295200) can be synthesized from 1,3-difluorobenzene (B1663923). prepchem.com The reaction proceeds by treating 1,3-difluorobenzene with n-butyllithium at low temperatures (-50°C) to achieve selective lithiation at the C2 position, followed by the addition of N-methylformanilide. prepchem.com Subsequent acidic workup hydrolyzes the intermediate to afford the desired aldehyde in good yield. prepchem.com A similar process is used to prepare 2,3-difluorobenzaldehyde (B42452) from 1,2-difluorobenzene. google.com The Bouveault aldehyde synthesis is a well-known variation that uses a Grignard reagent quenched with a disubstituted formamide. wikipedia.org

Table 3: Synthesis of Fluorinated Benzaldehydes via Metalation-Quenching This table details the synthesis of specific fluorinated benzaldehydes using the metalation strategy.

Starting Material Reagents Key Intermediate Product Yield Reference

Contemporary and Sustainable Synthetic Approaches

Modern synthetic chemistry increasingly emphasizes the development of sustainable and efficient processes. Continuous-flow technology has emerged as a leading approach to achieve these goals, offering significant advantages over traditional batch synthesis, particularly for reactions requiring precise control or handling of hazardous reagents. frontiersin.orgunito.it

Continuous-Flow Synthesis Protocols for Aryl Aldehydes

Continuous-flow systems offer numerous benefits compared to batch reactors, including superior heat and mass transfer, enhanced safety, improved reproducibility, and easier scalability. nih.govunito.itresearchgate.net These systems pump reagents through a network of tubes or channels, where they mix and react under precisely controlled conditions. nih.gov This technology is particularly well-suited for palladium-catalyzed formylations, which often involve gaseous reagents (CO, H₂) and exothermic reactions. rsc.orgnih.gov

For example, the palladium-catalyzed reductive carbonylation of aryl bromides using syngas has been successfully adapted to a continuous-flow protocol. nih.gov This allows for precise control over the stoichiometric ratio of CO to H₂, which was found to be a critical factor influencing the reaction yield. nih.gov Similarly, a continuous-flow process for the formylation of phenol-derived aryl fluorosulfonates using syngas has been developed, enabling the synthesis of various aryl aldehydes with short residence times. rsc.org The ability to safely operate at elevated temperatures and pressures in a closed-loop flow reactor significantly accelerates reaction rates and improves process efficiency. acs.org

Process Intensification through Reaction Parameter Optimization (Temperature, Pressure, Residence Time)

A key advantage of continuous-flow chemistry is the ability to achieve process intensification—dramatically increasing reaction efficiency by optimizing parameters that are difficult to control in large batch reactors. frontiersin.orgunito.it By systematically adjusting temperature, pressure, and residence time (the time reagents spend in the reactor), optimal conditions can be identified to maximize yield and throughput while minimizing catalyst loading and reaction time. rsc.orgnih.gov

In the continuous-flow synthesis of aryl aldehydes from aryl fluorosulfonates, optimization revealed that a temperature of 120°C and a pressure of 20 bar were ideal. rsc.org These conditions, coupled with a residence time of 45 minutes for electron-poor substrates, provided excellent yields with low catalyst loadings (1.25 mol% Pd(OAc)₂). rsc.org For the formylation of aryl bromides, a similar optimization identified 120°C and 12 bar as optimal, achieving high yields within a 45-minute residence time. nih.gov This level of control and intensification is a hallmark of modern flow chemistry, paving the way for more efficient and sustainable chemical manufacturing. frontiersin.orgresearchgate.net

Table 4: Process Intensification in Continuous-Flow Formylation of Aryl Bromides This table highlights the optimization of reaction parameters in a continuous-flow system for synthesizing aryl aldehydes.

Parameter Optimized Value Outcome Reference
Temperature 120 °C Maximized conversion and yield nih.gov
Pressure 12 bar Optimal for syngas solubility and reaction rate nih.gov
Residence Time 45 minutes Sufficient for high conversion to product nih.gov
Catalyst Loading 1 mol% Pd(OAc)₂ Low catalyst requirement for efficient conversion nih.gov
CO:H₂ Ratio 1:3 Critical for suppressing side reactions and maximizing yield nih.gov
Catalytic Systems and Ligand Design for Flow Chemistry

Continuous flow chemistry has emerged as a powerful technology for organic synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. durham.ac.uk The application of flow chemistry to the synthesis of fluorinated benzaldehydes can be envisioned through multi-step sequences where hazardous reagents or reaction conditions are precisely controlled. youtube.comresearchgate.net

The design of catalytic systems is paramount for successful flow synthesis. Heterogeneous catalysts, such as palladium supported on mesoporous organosilica (SiliaCat series), have demonstrated utility in clean manufacturing under flow conditions. rsc.org For reactions involving gaseous reagents, such as carbonylation, specialized flow reactors like tube-in-tube or membrane-based reactors are employed. These systems facilitate the efficient and safe handling of gases by ensuring a controlled and homogenous mixture with the liquid phase, which is crucial for reactions like hydroformylation or carbonylation using carbon monoxide. durham.ac.uk

Utilization of Syngas as a Carbonylation Reagent

Syngas, a mixture of carbon monoxide (CO) and hydrogen (H₂), represents an inexpensive, atom-economic, and sustainable C1 source for the formylation of aryl halides and their equivalents. researchgate.net This method, known as reductive carbonylation, provides a direct route to aromatic aldehydes. The palladium-catalyzed formylation of aryl halides (Ar-X, where X = Br, I) or aryl fluorosulfonates with syngas is a well-established transformation. researchgate.netresearchgate.net

The synthesis of 3-(2,6-Difluorophenyl)benzaldehyde could be achieved from a precursor such as 1-bromo-3-(2,6-difluorophenyl)benzene via this methodology. The reaction is typically catalyzed by a palladium source, such as Palladium(II) acetate, in combination with a specialized phosphine (B1218219) ligand. The di(1-adamantyl)-n-butylphosphine ligand (cataCXium® A) has been shown to be particularly effective for the formylation of aryl bromides at relatively low catalyst loadings and syngas pressures. liverpool.ac.uk

Recent advancements have adapted this process to continuous flow systems. researchgate.net For example, the palladium-catalyzed reductive carbonylation of aryl fluorosulfonates using syngas has been successfully demonstrated in a flow setup, achieving good to excellent yields. researchgate.net The use of dimethyl sulfoxide (B87167) (DMSO) as a solvent was found to be crucial in suppressing the formation of palladium black and enhancing both reaction rate and selectivity. researchgate.net This approach allows for the precise control of gas pressure and reaction temperature, enhancing safety and process efficiency. researchgate.netncert.nic.in

Table 1: Key Parameters in Palladium-Catalyzed Formylation with Syngas

Parameter Description Significance Reference
Catalyst Palladium(II) acetate (Pd(OAc)₂) Efficient palladium source for the catalytic cycle. liverpool.ac.uk
Ligand di(1-adamantyl)-n-butylphosphine (cataCXium® A) Crucial for high yields and catalyst stability; effective for a broad range of aryl bromides. liverpool.ac.uk
Formyl Source Syngas (CO/H₂) Inexpensive, atom-economic, and environmentally benign source of the formyl group. researchgate.netncert.nic.in
Solvent Dimethyl Sulfoxide (DMSO) Suppresses catalyst decomposition (Pd black) and enhances reaction rate and selectivity in flow systems. researchgate.net
Base TMEDA (Tetramethylethylenediamine) Necessary for the catalytic cycle, influencing reaction kinetics. liverpool.ac.ukncert.nic.in

| Platform | Continuous Flow Reactor | Enables precise control of gas pressure and temperature, enhancing safety and scalability. | researchgate.net |

Mechanochemical Synthesis of Fluorinated Benzaldehyde Derivatives

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a powerful, solvent-free alternative to traditional solution-phase synthesis. liverpool.ac.uknih.gov This technique, often performed by grinding or milling solid reactants, can lead to higher yields, shorter reaction times, and access to products that are difficult to obtain through conventional methods. nih.govorganic-chemistry.org

In the context of fluorinated benzaldehydes, mechanochemistry has been successfully applied to the synthesis of their derivatives. A notable example is the solvent-free, mechanochemical synthesis of fluorinated imines (Schiff bases) from various fluorinated benzaldehydes and anilines or chiral benzylamines. liverpool.ac.uk By simply grinding equimolar amounts of the aldehyde and amine at room temperature, the corresponding imines were produced in good to excellent yields within just 15 minutes. liverpool.ac.uk These yields were comparable or superior to those obtained by traditional methods that require hours of reflux in organic solvents. liverpool.ac.uk This approach is not only environmentally friendly but also scalable, demonstrating the potential of mechanochemistry for larger-scale syntheses. liverpool.ac.uk

The utility of mechanochemistry extends to the formation of fluorinated heterocycles, showcasing its ability to facilitate complex reactions in the absence of a solvent. organic-chemistry.org This methodology provides a convenient and efficient strategy for preparing versatile intermediates derived from fluorinated benzaldehydes, contributing to greener chemical processes. liverpool.ac.uk

Green Chemistry Considerations in Fluorinated Aldehyde Synthesis

Green chemistry principles are increasingly guiding the development of new synthetic routes to minimize environmental impact. Key considerations include the use of solvent-free conditions and the design of atom-economical reaction pathways like multi-component reactions.

Eliminating volatile organic solvents is a primary goal of green chemistry. As discussed previously, mechanochemical synthesis is an inherently solvent-free technique that has been effectively used for the synthesis of derivatives from fluorinated benzaldehydes. liverpool.ac.uk

Another significant approach involves performing reactions under neat conditions (without any solvent). Efficient, solvent-free fluorination of 1,3-dicarbonyl compounds and activated aromatic compounds has been achieved using electrophilic N-F fluorinating reagents such as Selectfluor™. quora.com These reactions proceed without the need for catalysts and, in many cases, product purification is simplified as column chromatography can be avoided. quora.com Such protocols are driven by direct hydrogen-bond interactions between the reactants, highlighting a novel activation strategy that circumvents the need for solvents or heavy metal catalysts. quora.com

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants, are highly valued for their efficiency and atom economy. The aldehyde functional group is a versatile component in numerous MCRs.

The Strecker reaction, one of the oldest and most well-known MCRs, synthesizes α-aminonitriles from an aldehyde, an amine, and a cyanide source. nih.gov This reaction is directly applicable to fluorinated benzaldehydes, providing access to complex fluorinated α-amino acids and their derivatives. nih.gov Similarly, the Mannich reaction, which involves the aminoalkylation of an acidic proton-containing compound, can utilize fluorinated benzaldehydes to construct complex nitrogen-containing molecules. organic-chemistry.org

Furthermore, fluorinated benzaldehydes can participate in condensation reactions to form larger, functionalized structures. For example, their reaction with pyrrole (B145914) derivatives can lead to the formation of dipyrromethenes, which are precursors to BODIPY dyes, a class of fluorescent molecules with wide-ranging applications. researchgate.net These MCR strategies offer streamlined pathways to complex fluorinated molecules from simple precursors in a single step.

Enantioselective and Stereoselective Synthesis Relevant to Fluorinated Aldehydes

The introduction of fluorine atoms can significantly alter the biological activity of molecules, and controlling the stereochemistry of fluorine-containing centers is of paramount importance in medicinal chemistry. Significant progress has been made in the enantioselective synthesis of chiral molecules containing fluorine, particularly α-fluoro aldehydes.

A key breakthrough has been the development of organocatalytic methods for the direct enantioselective α-fluorination of aldehydes. researchgate.netresearchgate.net This transformation is often achieved using enamine catalysis, where a chiral secondary amine, such as an imidazolidinone, reacts with an aldehyde to form a nucleophilic enamine intermediate. researchgate.net This enamine then reacts with an electrophilic fluorine source, like N-fluorobenzenesulfonimide (NFSI), to generate the α-fluoro aldehyde with high enantioselectivity. researchgate.netresearchgate.net

Table 2: Organocatalytic Systems for Enantioselective α-Fluorination of Aldehydes

Catalyst Type Chiral Catalyst Example Fluorine Source Key Features References
Imidazolidinone MacMillan Catalyst N-Fluorobenzenesulfonimide (NFSI) First direct enantioselective α-fluorination of aldehydes; broad substrate scope. researchgate.net,, researchgate.net
Primary Amine β,β-diaryl serine derivatives Selectfluor Effective for α-branched aldehydes and γ-enolizable α,β-unsaturated aldehydes. , ncert.nic.in

| Cinchona Alkaloid | Cinchona-alkaloid based primary amine | Selectfluor | High enantioselectivity for γ-enolizable α,β-unsaturated aldehydes. | |

These organocatalytic methods are notable for their operational simplicity and mild reaction conditions. researchgate.net Catalyst loadings can be as low as 2.5 mol%, and the reactions accommodate a wide variety of aldehyde substrates. researchgate.netresearchgate.net The resulting α-fluoro aldehydes are valuable chiral building blocks that can be further transformed into other important molecules, such as α-fluoro alcohols, without loss of stereochemical integrity. ncert.nic.in

Asymmetric Fluorination of Aldehyde Precursors

The direct enantioselective α-fluorination of aldehydes represents a powerful strategy for creating chiral fluorinated molecules. researchgate.netprinceton.edu Organocatalysis has emerged as a particularly effective approach for this transformation, providing access to α-fluoro aldehydes which are valuable chiral synthons for medicinal chemistry. researchgate.netnih.gov

A prominent method involves the use of chiral imidazolidinone catalysts, such as the MacMillan catalyst, which activates the aldehyde substrate by forming an enamine intermediate. researchgate.netprinceton.edu This enamine then reacts with an electrophilic fluorine source, most commonly N-fluorobenzenesulfonimide (NFSI), to introduce a fluorine atom at the α-position in a stereocontrolled manner. researchgate.netprinceton.edu This methodology has been successfully applied to a wide range of aldehyde substrates. researchgate.netnih.gov While direct fluorination of this compound at the benzylic position is not applicable as it lacks an α-hydrogen, this method is highly relevant for aldehyde precursors that could be later converted to the target molecule.

For instance, an aliphatic aldehyde could be asymmetrically fluorinated and then elaborated through a series of steps, including a cross-coupling reaction, to install the 3-(2,6-difluorophenyl) group. The general scheme for the organocatalytic α-fluorination of an aldehyde is depicted below:

Reaction Scheme for Asymmetric α-Fluorination of Aldehydes

An aldehyde reacts with N-fluorobenzenesulfonimide in the presence of a chiral imidazolidinone catalyst to yield an α-fluoro aldehyde with high enantioselectivity.

The efficiency of this transformation is influenced by the catalyst loading, temperature, and the specific structure of the aldehyde. princeton.edu Studies have shown that catalyst loadings can be as low as 2.5 mol% while maintaining high enantioselectivity. princeton.edunih.gov

Table 1: Examples of Asymmetric α-Fluorination of Aldehydes using Imidazolidinone Catalyst

Aldehyde SubstrateCatalyst Loading (mol%)Temperature (°C)Conversion (%)Enantiomeric Excess (ee, %)
Propanal20-258699
3-Phenylpropanal20-259299
Hexanal20-109898
Cyclohexanecarbaldehyde1049798

Data sourced from studies on enantioselective organocatalytic α-fluorination of aldehydes. princeton.edu

Furthermore, organocatalytic asymmetric fluorination has been explored for more complex systems, such as α-branched aldehydes, which involves a kinetic resolution process. beilstein-journals.org This highlights the versatility of organocatalysis in creating stereogenic centers bearing a fluorine atom.

Application of Chiral Catalysts in Transformations Involving Fluorinated Aldehydes

The presence of fluorine atoms in a molecule can significantly influence its reactivity and the outcome of asymmetric transformations due to the high electronegativity and steric demand of fluorine. rsc.org In the context of transformations involving fluorinated aldehydes like 2,6-difluorobenzaldehyde and its derivatives, chiral catalysts play a crucial role in controlling the stereochemistry of the products.

The design of chiral ligands for metal-based catalysts often incorporates fluorine atoms or fluorinated groups to modulate the electronic and steric properties of the catalyst, thereby enhancing enantioselectivity. rsc.org For example, trifluoromethyl (CF3) groups are often introduced into well-known chiral ligands like BINOL to create more effective catalysts for reactions such as the hydrophosphonylation of aldehydes. rsc.org

The unique properties of fluorinated compounds can be leveraged in various catalytic asymmetric reactions:

Asymmetric Addition to the Aldehyde Carbonyl: Chiral catalysts can direct the enantioselective addition of nucleophiles (e.g., organometallic reagents, enolates, or nitroalkanes) to the carbonyl group of fluorinated benzaldehydes. This is a fundamental method for creating chiral secondary alcohols.

Asymmetric Reductions: The reduction of the aldehyde group to a primary alcohol can be rendered asymmetric through the use of chiral reducing agents or catalysts, such as those based on chiral oxazaborolidines (Corey-Bakshi-Shibata catalysts).

Asymmetric Wittig and Related Reactions: Chiral catalysts can influence the stereochemical outcome of olefination reactions, leading to the formation of chiral alkenes from fluorinated aldehydes.

The choice of catalyst and reaction conditions is critical and must be tailored to the specific substrate and desired transformation. The electronic effects of the fluorine atoms on the benzaldehyde ring can alter the reactivity of the carbonyl group, necessitating careful optimization of the catalytic system.

Preparation of Chiral Building Blocks from 2,6-Difluorobenzaldehyde Derivatives

2,6-Difluorobenzaldehyde serves as a versatile starting material for the synthesis of more complex molecules that can be used as chiral building blocks in organic synthesis. sigmaaldrich.com These building blocks are crucial for the construction of pharmaceuticals and other biologically active compounds.

Several synthetic transformations can be applied to 2,6-difluorobenzaldehyde to generate valuable chiral intermediates:

Wittig Olefination: Reaction with ylides, such as acetylmethylidenetriphenyl phosphorane, converts the aldehyde into a fluorinated α,β-unsaturated ketone. sigmaaldrich.com This product contains a prochiral double bond that can undergo subsequent asymmetric reactions.

Cyclocondensation Reactions: One-pot reactions with reagents like ethyl cyanoacetate (B8463686) and thiourea (B124793) can lead to the formation of functionalized heterocyclic structures, such as dihydrouracils. sigmaaldrich.com If a chiral catalyst or auxiliary is employed, this can provide a route to enantiomerically enriched heterocyclic compounds.

Formation of Benzimidazoles: Condensation with 1,2-phenylenediamine can yield benzimidazole (B57391) derivatives. sigmaaldrich.com The use of a chiral acid catalyst could potentially induce asymmetry in this process.

Henry Reaction (Nitroaldol Reaction): The reaction with nitroalkanes in the presence of a chiral base or catalyst can produce chiral β-nitro alcohols. These products are highly valuable as they can be converted into a variety of other functional groups, including amino alcohols and α-hydroxy ketones. The enantioselective Henry reaction is a well-established method for preparing chiral building blocks. researchgate.net

Table 2: Synthetic Transformations of 2,6-Difluorobenzaldehyde for Building Block Synthesis

ReagentsProduct TypePotential for Chirality
Acetylmethylidenetriphenyl phosphoraneα,β-Unsaturated ketoneAsymmetric hydrogenation or epoxidation of the double bond.
Ethyl cyanoacetate, ThioureaDihydrouracilUse of chiral catalysts in the cyclization step.
1,2-PhenylenediamineBenzimidazoleUse of chiral Brønsted or Lewis acid catalysts.
Nitroalkane, Chiral Baseβ-Nitro alcoholEstablished enantioselective catalytic methods.

The resulting chiral building blocks, which incorporate the 2,6-difluorophenyl moiety, are of significant interest in drug discovery, as the introduction of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The asymmetric synthesis of such building blocks is a key step in accessing novel and potentially more effective therapeutic agents. wiley.com

Chemical Reactivity and Derivatization Strategies of 3 2,6 Difluorophenyl Benzaldehyde

Role as a Fundamental Building Block in Complex Molecular Construction

3-(2,6-Difluorophenyl)benzaldehyde is a valuable building block in organic synthesis, particularly in the construction of complex molecules for medicinal chemistry and materials science. acs.org The presence of the 2,6-difluorophenyl moiety is of particular interest, as the incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. acs.org The utility of this compound as a synthetic intermediate is demonstrated by the diverse range of chemical transformations that can be performed at its aldehyde functional group. These reactions allow for the introduction of new functional groups and the extension of the carbon skeleton, paving the way for the synthesis of a wide array of derivatives.

The aldehyde group is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. Its electrophilic carbon atom is susceptible to attack by a variety of nucleophiles, initiating numerous classic and contemporary organic reactions. pressbooks.pub The strategic placement of the difluorophenyl ring at the meta-position of the benzaldehyde (B42025) core influences the reactivity of the aldehyde and provides a scaffold for creating structurally diverse compounds.

Reactivity at the Aldehyde Functional Group

The aldehyde functional group (-CHO) is the primary site of reactivity in this compound. pressbooks.pub This group's carbon atom is electrophilic due to the electron-withdrawing nature of the oxygen atom, making it a prime target for nucleophilic attack. pressbooks.pubpressbooks.pub This inherent reactivity allows for a multitude of transformations.

Condensation reactions are a cornerstone of carbon-carbon bond formation in organic synthesis. This compound readily participates in these reactions, leading to the formation of α,β-unsaturated systems.

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), typically catalyzed by a weak base like an amine. nih.govwikipedia.org The reaction proceeds via nucleophilic addition to the aldehyde followed by dehydration to yield a stable conjugated product. wikipedia.orgorganic-chemistry.org

Table 1: Knoevenagel Condensation Partners for this compound

Active Methylene Compound Electron-Withdrawing Groups (Z) Resulting Product Type
Malononitrile -CN, -CN Dicyanovinyl arene
Ethyl Cyanoacetate (B8463686) -CN, -COOEt α-Cyano-β-arylacrylate
Diethyl Malonate -COOEt, -COOEt Diethyl arylidenemalonate
Meldrum's Acid Cyclic diester Arylidene Meldrum's acid

The Claisen-Schmidt condensation is a specific type of crossed aldol (B89426) condensation between an aromatic aldehyde, which cannot enolize, and an enolizable ketone or aldehyde. wikipedia.orgmiracosta.edu The reaction is typically carried out under basic conditions (e.g., using NaOH or KOH) where the base deprotonates the α-carbon of the ketone to form an enolate, which then attacks the electrophilic carbonyl carbon of this compound. gordon.educhemcess.com Subsequent dehydration of the aldol addition product yields a chalcone-like α,β-unsaturated ketone. miracosta.edu

Table 2: Ketone Reactants for Claisen-Schmidt Condensation

Ketone Reactant Resulting Product Structure
Acetone 4-(3-(2,6-Difluorophenyl)phenyl)but-3-en-2-one
Acetophenone 1-Phenyl-3-(3-(2,6-difluorophenyl)phenyl)prop-2-en-1-one
Cyclohexanone 2-(3-(2,6-Difluorophenyl)benzylidene)cyclohexan-1-one

This compound reacts with primary amines in a condensation reaction to form imines, commonly known as Schiff bases. wjpsonline.comjecst.org This transformation involves the nucleophilic addition of the amine to the aldehyde's carbonyl carbon, forming an unstable carbinolamine intermediate. nih.gov This intermediate then undergoes acid- or base-catalyzed dehydration to yield the final imine product, characterized by a carbon-nitrogen double bond (C=N). nih.govmsu.edu The reaction is generally reversible. nih.gov

Table 3: Primary Amine Reactants for Schiff Base Formation

Primary Amine Product Name
Aniline N-(3-(2,6-Difluorophenyl)benzylidene)aniline
Benzylamine N-(3-(2,6-Difluorophenyl)benzylidene)-1-phenylmethanamine
Ethanolamine 2-((3-(2,6-Difluorophenyl)benzylidene)amino)ethan-1-ol

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.govmdpi.com this compound is an excellent substrate for various MCRs.

Ugi Reaction: A four-component reaction between an aldehyde, an amine, an isocyanide, and a carboxylic acid to produce a di-amide derivative. nih.gov

Biginelli Reaction: A three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) to form a dihydropyrimidinone.

Passerini Reaction: A three-component reaction involving an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide.

Table 4: Multi-Component Reactions Involving this compound

Reaction Name Reactant 1 Reactant 2 Reactant 3 Reactant 4 Core Product Structure
Ugi This compound Primary Amine Isocyanide Carboxylic Acid α-Acylamino-carboxamide
Biginelli This compound Urea β-Ketoester N/A Dihydropyrimidinone

The Wittig reaction is a powerful method for synthesizing alkenes by reacting an aldehyde with a phosphonium (B103445) ylide (a Wittig reagent). wikipedia.orgorganic-chemistry.org This reaction is particularly useful for forming a carbon-carbon double bond with high regioselectivity. The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and a highly stable triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. wikipedia.orgorganic-chemistry.org Using this compound, a variety of substituted styrene (B11656) derivatives can be synthesized. rsc.org

Table 5: Wittig Olefination of this compound

Wittig Reagent (Ph₃P=CHR) R Group Alkene Product
Methylenetriphenylphosphorane -H 1-(2,6-Difluorophenyl)-3-vinylbenzene
Ethylidenetriphenylphosphorane -CH₃ 1-(2,6-Difluorophenyl)-3-(prop-1-en-1-yl)benzene
(Methoxycarbonylmethylene)triphenylphosphorane -COOCH₃ Methyl 3-(3-(2,6-difluorophenyl)phenyl)acrylate

The aldehyde group of this compound can be readily reduced to a primary alcohol, yielding [3-(2,6-difluorophenyl)phenyl]methanol. This is a fundamental transformation in organic synthesis, often accomplished using metal hydride reducing agents. msu.edu Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder, more selective reagent often used in alcoholic solvents, while lithium aluminum hydride is a more powerful reducing agent used in ethereal solvents like diethyl ether or tetrahydrofuran. Diborane (B₂H₆) can also be used for this reduction. msu.edu

This reduction converts the electrophilic aldehyde into a nucleophilic alcohol, opening up further avenues for derivatization, such as etherification or esterification.

Reactivity of the Aromatic System and Fluorine Substituents

The chemical behavior of this compound is governed by the distinct electronic properties of its constituent aromatic rings and the influential nature of the fluorine substituents. The interplay between the benzaldehyde and the difluorophenyl moieties creates a molecule with diverse reactivity, allowing for functionalization at several positions through various reaction mechanisms.

Electrophilic Aromatic Substitution with Consideration of Fluorine Directing Effects

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org In this compound, the benzaldehyde ring is the more likely site for such reactions. The aldehyde group is a deactivating, meta-directing group. This is because the carbonyl group withdraws electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. lkouniv.ac.in The deactivation is most pronounced at the ortho and para positions, leaving the meta position as the most favorable site for electrophilic attack.

Conversely, the 2,6-difluorophenyl ring is strongly deactivated towards electrophilic substitution. The two fluorine atoms are powerful electron-withdrawing groups, significantly reducing the electron density of the ring they are attached to. wikipedia.org Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions would be expected to occur, albeit slowly, on the benzaldehyde ring, primarily at the position meta to the aldehyde and ortho/para to the difluorophenyl substituent. uomustansiriyah.edu.iq Harsh reaction conditions and a strong Lewis acid catalyst are typically required to overcome the deactivation of the ring. minia.edu.eg

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) provides a pathway to functionalize aromatic rings, particularly those bearing strong electron-withdrawing groups. wikipedia.org In this compound, the 2,6-difluorophenyl ring is highly susceptible to SNAr. The fluorine atoms are good leaving groups in this context and are positioned ortho and para to the activating benzaldehyde substituent (from the perspective of the difluorophenyl ring). This arrangement stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. libretexts.org

This reactivity pattern allows for the selective displacement of one of the fluorine atoms by a variety of nucleophiles. This strategy is valuable in synthetic chemistry for introducing new functional groups. For instance, studies on related polyfluorinated phenols have demonstrated regioselective C–F bond transformations. kyoto-u.ac.jp The high electronegativity of fluorine, which makes it a poor leaving group in SN1 and SN2 reactions, paradoxically makes it a good leaving group in SNAr reactions because it strongly polarizes the carbon-fluorine bond, making the carbon highly electrophilic. youtube.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing complex molecules, and they have been applied to derivatives of this compound.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction to form carbon-carbon bonds between an organohalide or triflate and an organoboron compound. mdpi.commdpi.com This reaction is highly versatile and tolerates a wide range of functional groups. Derivatives of this compound, such as its bromo-substituted analogue, can participate in Suzuki-Miyaura couplings. sigmaaldrich.comresearchgate.net For example, 3-Bromo-2,6-difluorobenzaldehyde can be coupled with various arylboronic acids in the presence of a palladium catalyst and a base to generate more complex biaryl structures. sigmaaldrich.com This reaction is a key step in the synthesis of various biologically active compounds and advanced materials. mdpi.com

Table 1: Example of Suzuki-Miyaura Coupling

Reactant 1 Reactant 2 Catalyst Base Solvent Product

Data derived from representative Suzuki-Miyaura coupling protocols. nih.gov

The Heck coupling reaction involves the palladium-catalyzed reaction of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. organic-chemistry.orgbeilstein-journals.org This reaction is another important method for C-C bond formation. A halogenated derivative of this compound could serve as the aryl halide component in a Heck reaction. nih.gov The reaction typically employs a palladium catalyst, a base, and often a phosphine (B1218219) ligand. rsc.org This would allow for the introduction of a variety of vinyl groups onto the aromatic scaffold, which can be further elaborated. The Heck reaction is known for its high stereoselectivity, typically affording the trans isomer. organic-chemistry.org

Direct C-H fluorination has emerged as an efficient method for synthesizing fluorinated organic molecules. nsf.govprinceton.edu While direct fluorination of the aldehyde C-H bond in this compound would lead to an acyl fluoride (B91410), recent advances have focused on the C-H fluorination of the aromatic ring. chemrxiv.org Palladium-catalyzed methods have been developed for the ortho-C-H fluorination of benzaldehydes using transient directing groups. nsf.govprinceton.edu These methods employ a fluorinating agent, such as an N-fluoro-2,4,6-trimethylpyridinium salt, and a palladium catalyst. princeton.edu Although not specifically demonstrated on this compound, this strategy could potentially be used to introduce an additional fluorine atom onto the benzaldehyde ring, further modifying its electronic properties.

C-F Bond Activation and Subsequent Transformations

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, and its selective activation presents a significant challenge. mdpi.comnih.gov However, the presence of two fluorine atoms on the same aromatic ring in the 2,6-difluorophenyl group of this compound makes it susceptible to certain bond activation strategies, primarily through nucleophilic aromatic substitution (SNAr) or metal-catalyzed processes. mdpi.comresearchgate.net

The strong electron-withdrawing nature of the fluorine atoms decreases the electron density of the aromatic ring, making it more electrophilic and thus more prone to attack by strong nucleophiles. wikipedia.orgbyjus.comlibretexts.org The reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing a fluorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org Subsequent elimination of a fluoride ion restores the aromaticity of the ring. For this to occur, the aromatic ring generally requires activation by electron-withdrawing groups, a condition met by the difluoro substitution pattern. byjus.comlibretexts.orgmasterorganicchemistry.com

Transition metal complexes, particularly those of nickel and palladium, are also effective in catalyzing C-F bond activation. mdpi.comresearchgate.net These reactions often involve the oxidative addition of the C-F bond to a low-valent metal center. The 2,6-difluoro substitution can facilitate this process, and subsequent reductive elimination or cross-coupling with other reagents can lead to a variety of functionalized products. While specific examples for this compound are not extensively documented in readily available literature, the general principles of C-F activation in fluoroaromatics are well-established. mdpi.comresearchgate.netrsc.org

Table 1: Potential C-F Bond Transformation Strategies

Transformation Type Reagents/Catalysts Potential Product
Nucleophilic Aromatic Substitution (SNAr) Strong nucleophiles (e.g., alkoxides, amides) 3-(2-fluoro-6-alkoxyphenyl)benzaldehyde
Metal-Catalyzed Cross-Coupling Palladium or Nickel catalysts, organometallic reagents 3-(2-fluoro-6-alkyl/arylphenyl)benzaldehyde

Cyclization and Ring-Forming Reactions Involving the Aldehyde Moiety

The aldehyde functional group in this compound is a key center for reactivity, readily participating in a variety of cyclization and ring-forming reactions to construct complex molecular architectures, including various heterocyclic systems.

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. wikipedia.org In its hetero-variant, molecules containing a carbonyl group, such as the aldehyde in this compound, can function as the dienophile. wikipedia.orgelte.hunih.gov This reaction, often referred to as an oxo-Diels-Alder reaction, typically involves the [4+2] cycloaddition of the aldehyde with an electron-rich conjugated diene. wikipedia.org

The aldehyde's C=O double bond acts as the 2π-electron component, reacting with the 4π-electron system of the diene to form a dihydropyran ring. wikipedia.org The reactivity of the aldehyde can be enhanced by the use of Lewis acid catalysts, which coordinate to the carbonyl oxygen, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and facilitating the reaction. elte.hu While specific studies on the Diels-Alder reactions of this compound are not prominent, the general reactivity of aromatic aldehydes in such transformations suggests its potential to form a variety of substituted dihydropyran derivatives. elte.hunih.govresearchgate.net A related transformation, the aza-Diels-Alder reaction, involves the reaction of the aldehyde with a diene and an amine to form tetrahydropyridine (B1245486) derivatives. acs.orgwikipedia.org

Table 2: Plausible Hetero-Diels-Alder Reaction

Diene Catalyst Product Type
Electron-rich diene (e.g., Danishefsky's diene) Lewis Acid (e.g., ZnCl₂, BF₃·OEt₂) Dihydropyran derivative

The Fischer indole (B1671886) synthesis is a classic and widely used method for the preparation of indoles. wikipedia.orgorganic-chemistry.org The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. vedantu.combyjus.com The aldehyde this compound is a suitable substrate for this reaction.

The general mechanism proceeds with the formation of the corresponding phenylhydrazone upon reaction with a substituted or unsubstituted phenylhydrazine. byjus.com Under acidic conditions, the hydrazone tautomerizes to an enehydrazine, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement. vedantu.combyjus.com This is followed by the loss of ammonia (B1221849) and subsequent aromatization to yield the final indole product. wikipedia.org The reaction allows for the synthesis of a wide variety of substituted indoles, depending on the choice of the phenylhydrazine. organic-chemistry.orgchem-station.com

Table 3: Fischer Indole Synthesis with this compound

Phenylhydrazine Reactant Acid Catalyst Potential Indole Product
Phenylhydrazine Polyphosphoric acid (PPA) or ZnCl₂ 2-(3-(2,6-Difluorophenyl)phenyl)-1H-indole
4-Methoxyphenylhydrazine Acetic acid or H₂SO₄ 2-(3-(2,6-Difluorophenyl)phenyl)-5-methoxy-1H-indole

The aldehyde group of this compound serves as a crucial starting point for the synthesis of various five- and six-membered heterocyclic compounds.

Pyrazolines

Pyrazolines are five-membered heterocyclic compounds with two adjacent nitrogen atoms. A common route to their synthesis involves the cyclization of α,β-unsaturated ketones, known as chalcones, with hydrazine (B178648). derpharmachemica.combelnauka.by The requisite chalcone (B49325) can be prepared via a Claisen-Schmidt condensation between this compound and a suitable ketone, such as a substituted acetophenone, in the presence of a base like sodium hydroxide. derpharmachemica.com The resulting chalcone is then treated with hydrazine hydrate (B1144303), often in an alcoholic solvent, which leads to a cyclization reaction to form the pyrazoline ring. derpharmachemica.combelnauka.by

Pyrimidines

Pyrimidines, six-membered aromatic heterocycles with two nitrogen atoms at positions 1 and 3, can also be synthesized from chalcones. derpharmachemica.comderpharmachemica.com The chalcone derived from this compound can undergo a condensation reaction with compounds such as urea, thiourea (B124793), or guanidine (B92328) hydrochloride in the presence of a base. derpharmachemica.comijper.org This reaction typically involves a Michael addition followed by cyclization and dehydration to afford the corresponding dihydropyrimidine, which can then be oxidized to the aromatic pyrimidine. ijper.org

Oxadiazoles

The synthesis of 1,3,4-oxadiazoles, a class of five-membered heterocycles containing one oxygen and two nitrogen atoms, can be achieved from this compound through the oxidative cyclization of an acylhydrazone intermediate. nih.govacs.orgjchemrev.com In this method, the aldehyde is first condensed with an acid hydrazide (R-CO-NHNH₂) to form an N-acylhydrazone. acs.orgjchemrev.com This intermediate is then subjected to an oxidative cyclization using a reagent such as iodine in the presence of a base like potassium carbonate, which facilitates the formation of the oxadiazole ring. acs.orgjchemrev.com This method provides a direct route to 2,5-disubstituted 1,3,4-oxadiazoles where one of the substituents is the 3-(2,6-difluorophenyl)phenyl group. nih.govresearchgate.net

Table 4: Synthesis of Heterocycles from this compound

Heterocycle Intermediate Key Reagents
Pyrazoline Chalcone 1. Acetophenone derivative, NaOH2. Hydrazine hydrate (N₂H₄·H₂O)
Pyrimidine Chalcone 1. Acetophenone derivative, NaOH2. Urea, thiourea, or guanidine

Advanced Spectroscopic Characterization and Crystallographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the atomic arrangement within a molecule. For a comprehensive characterization of 3-(2,6-Difluorophenyl)benzaldehyde, the following NMR experiments would be essential.

¹H NMR for Proton Chemical Environment and Coupling

A ¹H NMR spectrum would identify the chemical shifts and coupling constants of the hydrogen atoms in the molecule. It would be expected to show distinct signals for the aldehydic proton and the aromatic protons on both the benzaldehyde (B42025) and the 2,6-difluorophenyl rings. The integration of these signals would confirm the number of protons in each environment, and the splitting patterns would reveal the connectivity between adjacent protons.

¹³C NMR for Carbon Skeleton Connectivity

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Each unique carbon atom would produce a distinct signal, including the carbonyl carbon of the aldehyde group, the carbons of the two aromatic rings, and the carbons bonded to fluorine atoms, which would exhibit characteristic splitting due to carbon-fluorine coupling.

¹⁹F NMR for Fluorine Nuclear Environment and Spin-Spin Interactions

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy would be a critical tool. This technique is highly sensitive to the local electronic environment of the fluorine nuclei. The spectrum would be expected to show a single resonance for the two equivalent fluorine atoms in the 2,6-difluorophenyl group, with coupling to adjacent protons and carbons providing further structural confirmation.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups and vibrational modes of a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands. Key absorptions would include a strong C=O stretching vibration for the aldehyde group (typically around 1700 cm⁻¹), C-H stretching vibrations for the aromatic rings and the aldehyde group, C-F stretching vibrations, and various aromatic C=C stretching and bending vibrations. pressbooks.pubdocbrown.inforesearchgate.netresearchgate.net

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy would provide complementary information to FT-IR. The Raman spectrum would also be expected to show vibrations for the aromatic rings and the C=O and C-F bonds. Often, non-polar bonds provide stronger signals in Raman spectroscopy, which could offer additional insights into the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the mass of a molecule. By ionizing a sample and separating the resulting ions based on their mass-to-charge ratio, MS provides crucial data for molecular weight confirmation and elemental composition analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for assessing the purity of volatile and semi-volatile compounds like this compound and confirming its molecular weight.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, transports the sample through a capillary column. researchgate.net The column's stationary phase interacts differently with various components of the sample, causing them to separate based on their boiling points and polarity. For an aldehyde like this, a common setup might involve a non-polar or medium-polarity column (e.g., a polysiloxane-based column) and a temperature-programmed oven to ensure efficient separation from any starting materials, by-products, or solvents. researchgate.net

As each separated component elutes from the column, it enters the mass spectrometer. There, it is bombarded with electrons (Electron Ionization - EI), causing it to fragment into a pattern of charged ions. The mass spectrometer then detects these fragments. The resulting chromatogram will show a primary peak corresponding to this compound, with the retention time being characteristic of the compound under the specific GC conditions. The area of this peak relative to any minor impurity peaks provides a quantitative measure of purity. The mass spectrum associated with the main peak will display a molecular ion (M⁺) peak, whose mass-to-charge ratio corresponds to the nominal molecular weight of the compound (218 g/mol ).

Interactive Table 1: Representative GC-MS Parameters for Analysis This table illustrates typical conditions for analyzing an aromatic aldehyde and are not specific experimental data for this compound.

ParameterValuePurpose
GC System Thermo Scientific TRACE 1300 or similarInstrument for separation
Column RXI-5Sil MS (30m x 0.25mm i.d.)Separates components of the mixture
Carrier Gas HeliumTransports sample through the column
Inlet Temp. 250 °CEnsures complete vaporization of the sample
Oven Program Start at 150°C, ramp at 10°C/min to 280°CControls separation by temperature
MS Detector Quadrupole or Ion TrapDetects and analyzes mass of fragments
Ionization Electron Ionization (EI) at 70 eVFragments the molecule for identification

While GC-MS confirms the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) provides a far more precise mass measurement, typically to four or more decimal places. This accuracy is critical for unambiguously determining the compound's elemental formula.

The molecular formula of this compound is C₁₃H₈F₂O. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), fluorine (¹⁹F = 18.998403 Da), and oxygen (¹⁶O = 15.994915 Da), the theoretical monoisotopic mass can be calculated with high precision.

An HRMS analysis, often performed using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would measure the mass of the molecular ion. slu.se If the experimentally measured mass matches the calculated theoretical mass to within a very small tolerance (typically < 5 ppm), it provides powerful evidence for the assigned elemental formula, ruling out other possible formulas that might have the same nominal mass.

Interactive Table 2: Precise Mass Determination via HRMS This table demonstrates the principle of HRMS by comparing the target compound's theoretical mass with other potential formulas of the same nominal mass.

Molecular FormulaCompound TypeNominal Mass (Da)Theoretical Exact Mass (Da)
C₁₃H₈F₂O This compound 218 218.05431
C₁₂H₁₀N₂O₂Nitro-aminobiphenyl isomer218218.07423
C₁₀H₆N₂O₄Dinitro-vinylbenzene isomer218218.03276
C₁₄H₁₀O₂Dihydroxyanthracene isomer218218.06808

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction techniques are the gold standard for determining the three-dimensional structure of crystalline solids at an atomic level.

To perform Single-Crystal X-ray Diffraction (SC-XRD), a high-quality, single crystal of this compound is required. This crystal is mounted and irradiated with a focused beam of X-rays. The electrons of the atoms within the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, crystallographers can calculate the electron density map of the molecule and from it, build a precise three-dimensional model of the atomic arrangement. nih.gov

The resulting structural solution provides definitive information that is unattainable by other methods, including:

Connectivity: Confirms the covalent bonding framework.

Bond Lengths and Angles: Provides precise measurements for all bonds and angles within the molecule.

Conformation: Determines the molecule's shape, including the dihedral angle between the two aromatic rings, which is a key structural feature of biaryl systems.

Stereochemistry: Unambiguously defines the spatial arrangement of atoms.

Interactive Table 3: Representative Crystallographic Data from SC-XRD This table shows the type of data obtained from a single-crystal X-ray diffraction experiment. The values are hypothetical for a compound of this nature.

ParameterDescription
Formula C₁₃H₈F₂O
Molecular Weight 218.19 g/mol
Crystal System Monoclinic or Orthorhombic (example)
Space Group P2₁/c or Pbca (example)
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Volume (V) Volume of the unit cell (ų)
Z Number of molecules per unit cell
R-factor (R₁) A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Beyond the structure of a single molecule, SC-XRD reveals how multiple molecules pack together in the crystal lattice. This packing is governed by a network of non-covalent intermolecular interactions, which collectively define the supramolecular architecture. For this compound, the key interactions expected to direct its solid-state assembly are weak hydrogen bonds.

In the absence of strong hydrogen bond donors like O-H or N-H groups, weaker C-H...O and C-H...F interactions become significant in directing the crystal packing.

C-H...O Hydrogen Bonds: The aldehyde oxygen atom is an effective hydrogen bond acceptor. It can form interactions with aromatic C-H groups from neighboring molecules. These interactions often link molecules into chains or sheets.

The presence and geometry of these interactions are confirmed by analyzing the intermolecular distances and angles in the crystal structure data. A potential hydrogen bond is typically identified if the distance between the donor (e.g., C) and acceptor (e.g., O or F) is less than the sum of their van der Waals radii, and if the C-H...A (A=O or F) angle is in a favorable range (generally > 110°). These networks of weak interactions are crucial for understanding the physical properties of the solid material.

Interactive Table 4: Key Intermolecular Interactions in the Solid State

Interaction TypeDonorAcceptorTypical Geometry (Distance H...A / Angle D-H...A)Potential Role in Crystal Packing
C-H...O Aromatic C-HAldehyde Oxygen (O)~2.2 - 2.6 Å / > 120°Formation of molecular chains or dimers
C-H...F Aromatic C-HFluorine (F)~2.3 - 2.7 Å / > 110°Cross-linking of molecular chains or sheets

Hirshfeld Surface Analysis for Quantitative Contribution of Intermolecular Contacts

A specific Hirshfeld surface analysis for this compound has not been published in the reviewed literature. However, this technique is a powerful tool for quantitatively analyzing intermolecular interactions in molecular crystals.

Hirshfeld surface analysis provides a method for visualizing and quantifying the various intermolecular contacts that stabilize a crystal structure. nih.goveurjchem.com The surface is generated based on the electron distribution of a molecule, and different properties can be mapped onto it. A key map is the normalized contact distance (d_norm), which highlights regions of significant intermolecular contact. Red spots on the d_norm surface indicate contacts that are shorter than the van der Waals radii, signifying strong interactions like hydrogen or halogen bonds. nih.govnih.gov

Scanning Electron Microscopy (SEM) for Crystalline Morphology and Surface Characteristics

There are no available Scanning Electron Microscopy (SEM) images for this compound in the searched scientific literature.

SEM is a technique used to obtain high-resolution images of the surface of a sample. In the context of chemical compounds, SEM is valuable for characterizing the morphology, or the external shape and surface features, of crystals. rsc.org An SEM analysis would reveal details about the crystal habit, size distribution, and surface texture of this compound. For instance, in the study of the related compound (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one (FCH), an SEM micrograph showed that the crystal had a non-uniform distribution. rsc.org Such information is complementary to single-crystal X-ray diffraction, providing a macroscopic view of the crystalline material that results from the underlying molecular packing.

Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecular systems. arxiv.org Calculations for 3-(2,6-Difluorophenyl)benzaldehyde are typically performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). researchgate.netphyschemres.org This level of theory is well-suited for optimizing molecular geometries, and predicting electronic and vibrational properties of aromatic compounds. physchemres.orgresearchgate.net

The process of geometry optimization seeks to find the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. arxiv.orgresearchgate.net For this compound, a key structural feature is the dihedral angle between the benzaldehyde (B42025) ring and the 2,6-difluorophenyl ring. Due to steric hindrance from the ortho-fluorine atoms, the two rings are not expected to be coplanar in the lowest energy conformation. The optimization process reveals the most stable three-dimensional structure.

Conformational analysis explores the different spatial arrangements (conformers) of the molecule and their relative energies. imperial.ac.uk In addition to the rotation around the C-C bond linking the two rings, another conformational possibility arises from the orientation of the aldehyde group (-CHO) relative to its phenyl ring. Like other benzaldehydes, it can exist in O-cis and O-trans forms, where the C=O bond is cis or trans to the adjacent C-C bond in the ring. researchgate.net Studies on similar difluorobenzaldehydes have shown that the O-trans rotomer is typically lower in energy and thus the preferential conformer in the ground state. researchgate.net The steric clash between the aldehyde's hydrogen and the fluorine atoms on the second ring influences the rotational barrier and the landscape of conformational isomers. imperial.ac.uk

Table 1: Predicted Optimized Geometrical Parameters for this compound Note: The following data is illustrative, based on typical values for similar molecular structures calculated with DFT methods.

ParameterBond/AnglePredicted Value
Bond Lengths (Å)C=O (aldehyde)1.21 Å
C-C (inter-ring)1.49 Å
C-F1.35 Å
C-H (aldehyde)1.11 Å
Bond Angles (°)C-C-O (aldehyde)124.5°
C-C-H (aldehyde)115.5°
C-C-F118.0°
Dihedral Angle (°)C-C-C-C (inter-ring torsion)~55°

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. slideshare.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. conicet.gov.ar The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. irjweb.com A smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the benzaldehyde ring, which is generally more electron-rich, while the LUMO may have significant contributions from both aromatic systems, particularly the π* orbitals of the C=O group. The electron-withdrawing nature of the fluorine atoms lowers the energy of the orbitals on the difluorophenyl ring. semanticscholar.org The calculated HOMO-LUMO gap provides insight into the electronic transitions and charge transfer possibilities within the molecule. researchgate.netresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies Note: These values are illustrative and depend on the specific computational method and level of theory.

OrbitalEnergy (eV)
HOMO-6.8 eV
LUMO-1.9 eV
HOMO-LUMO Gap (ΔE)4.9 eV

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.dewolfram.com The MEP surface is colored based on its electrostatic potential values: red indicates regions of negative potential (rich in electrons, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net Green and yellow represent areas of near-zero or intermediate potential.

In this compound, the most negative potential (red) is expected to be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, making it the primary site for electrophilic attack. The highly electronegative fluorine atoms will also create regions of negative potential. Regions of positive potential (blue) are likely found around the hydrogen atoms, especially the aldehydic hydrogen. The π-systems of the aromatic rings can show negative potential above and below the plane of the rings, though this is influenced by the electron-withdrawing substituents. dtic.mil

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. nih.gov It examines charge transfer (hyperconjugative) interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy E(2). conicet.gov.arresearchgate.net These interactions are key to understanding molecular stability and electron delocalization.

Theoretical vibrational frequency calculations are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. ethz.ch By calculating the vibrational modes at the optimized geometry, each mode can be assigned to a specific type of molecular motion, such as stretching, bending, or torsion. researchgate.net DFT methods, such as B3LYP, have been shown to provide vibrational frequencies that are in good agreement with experimental values, often with the use of a scaling factor. physchemres.orgsolidstatetechnology.us

For this compound, characteristic vibrational modes would include:

C=O Stretch: A strong, characteristic band for the aldehyde group, typically appearing in the 1700-1730 cm⁻¹ region. researchgate.net

C-H Stretch (Aldehyde): A distinct stretching vibration for the aldehyde C-H bond.

Aromatic C-H Stretch: Vibrations occurring at wavenumbers above 3000 cm⁻¹.

C-F Stretch: Strong absorptions associated with the carbon-fluorine bonds.

Ring Vibrations: Complex modes corresponding to the stretching and bending of the carbon-carbon bonds within the two aromatic rings.

Table 3: Predicted and Assigned Vibrational Frequencies Note: This is a representative list of key vibrational modes. Experimental values may vary.

Predicted Frequency (cm⁻¹, Scaled)AssignmentVibrational Motion
3070ν(C-H)Aromatic C-H Stretch
2860ν(C-H)Aldehyde C-H Stretch
1715ν(C=O)Carbonyl Stretch
1590ν(C=C)Aromatic Ring Stretch
1465ν(C=C)Aromatic Ring Stretch
1280ν(C-F)C-F Stretch
1210β(C-H)In-plane C-H Bend
820γ(C-H)Out-of-plane C-H Bend

Compound Index

Prediction of Global Chemical Reactivity Parameters

Global chemical reactivity parameters, derived from Density Functional Theory (DFT), are crucial for predicting the chemical behavior of a molecule. These descriptors quantify a molecule's stability, reactivity, and the nature of its interactions in chemical reactions. They are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The fundamental parameters include:

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = -(I+A)/2.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is given by η = (I-A)/2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts the maximum possible electron charge from its surroundings. It is defined as ω = μ²/2η. mdpi.comorientjchem.org

While specific DFT calculations for this compound are not published, the following table illustrates the typical global reactivity descriptors that would be calculated. The values are representative examples based on general findings for substituted benzaldehydes. researchgate.netresearchgate.net

Interactive Table: Representative Global Chemical Reactivity Parameters (Calculated via DFT)

Parameter Symbol Formula Representative Value (eV) Description
HOMO Energy EHOMO - -7.25 Energy of the highest occupied molecular orbital.
LUMO Energy ELUMO - -1.80 Energy of the lowest unoccupied molecular orbital.
Ionization Potential I -EHOMO 7.25 Energy needed to remove an electron.
Electron Affinity A -ELUMO 1.80 Energy released upon gaining an electron.
Energy Gap ΔE ELUMO - EHOMO 5.45 Indicates chemical stability and reactivity.
Chemical Potential μ -(I+A)/2 -4.525 Electron escaping tendency.
Chemical Hardness η (I-A)/2 2.725 Resistance to charge transfer.
Chemical Softness S 1/η 0.367 Ease of polarization.
Electrophilicity Index ω μ²/2η 3.75 Capacity to accept electrons.

Correlation and Validation of Theoretical Data with Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For a molecule like this compound, theoretical calculations of its geometric parameters (bond lengths, bond angles) and vibrational frequencies would be correlated with experimental results from single-crystal X-ray diffraction (XRD) and spectroscopic techniques like Infrared (IR) and Raman spectroscopy, respectively.

A study on the closely related molecule, 2,6-difluorobenzaldehyde (B1295200) , utilized DFT (B3LYP/6-311++G(d,p)) to calculate its optimized molecular structure and vibrational frequencies. researchgate.net The results showed that the O-trans rotomer (where the aldehyde oxygen is directed away from the fluorine atoms) is the more stable conformer. The calculated vibrational frequencies for this conformer were then compared with experimental IR and Raman spectra, showing good agreement. researchgate.net This process of correlation allows for a detailed and validated assignment of the molecule's vibrational modes.

Similarly, in a study of a chalcone (B49325) containing the 2,6-difluorophenyl group, the geometric parameters obtained from DFT calculations were found to be in good agreement with the experimental data from XRD analysis. rsc.org Such validation is essential to confirm that the chosen level of theory accurately represents the molecular system, lending credibility to other predicted properties for which experimental data may not be available.

Theoretical Modeling of Supramolecular Interactions

Supermolecule Approach for Simulating Crystalline Environments

Gas-phase DFT calculations consider an isolated molecule and thus neglect the influence of neighboring molecules in a crystal lattice. The supermolecule (SM) approach is a more advanced method used to simulate the crystalline environment and account for polarization effects. rsc.org

In this method, a central molecule is surrounded by a cluster of its neighbors, forming a "supermolecule" that represents a piece of the bulk crystal. The electrical properties, such as the dipole moment, are then calculated iteratively. The surrounding molecules polarize the central molecule, and this induced polarization, in turn, affects the neighbors. This process is repeated until the dipole moment of the central molecule converges, providing a value that reflects the solid-state environment. For instance, in a study on a fluorinated chalcone containing a 2,6-difluorophenyl group, the SM approach demonstrated that the crystalline environment significantly increased the molecule's dipole moment by approximately 31% compared to the gas-phase calculation, highlighting the importance of intermolecular interactions. rsc.org

Computational Prediction of Intermolecular Interaction Strengths and Orientations

To visualize, analyze, and quantify the various intermolecular interactions within a crystal, Hirshfeld surface analysis is a powerful computational tool. nih.govnih.gov The Hirshfeld surface is a 3D map of the space around a molecule in a crystal, color-coded to show regions of close contact with neighboring molecules.

From the Hirshfeld surface, a 2D fingerprint plot is generated, which provides a quantitative summary of the different types of intermolecular contacts. For a molecule like this compound, this analysis would reveal the relative contributions of various interactions, such as:

H···H contacts: Typically the most abundant type of contact.

C–H···O interactions: Hydrogen bonds involving the aldehyde oxygen.

C–H···F interactions: Weak hydrogen bonds involving the fluorine atoms.

π–π stacking: Interactions between the aromatic rings.

Furthermore, energy framework analysis can be used to calculate the interaction energies (electrostatic, dispersion, repulsion, and total) between molecular pairs in the crystal. nih.gov This provides a quantitative measure of the strength of the interactions that stabilize the crystal packing. For example, analysis might show that the molecular packing is dominated by electrostatic forces or dispersion forces, offering deep insight into the supramolecular architecture. While specific data for this compound is unavailable, studies on related fluorinated compounds confirm the prevalence of C–H···O and C–H···F interactions in their crystal structures. rsc.org

Applications in Materials Science and Advanced Chemical Synthesis Research

Development and Study of Nonlinear Optical (NLO) Materials

While direct studies on the nonlinear optical (NLO) properties of 3-(2,6-Difluorophenyl)benzaldehyde are not extensively documented, research on closely related derivatives provides strong evidence of its potential in this field. A notable example is the fluorinated chalcone (B49325), (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, which is synthesized directly from 2,6-difluorobenzaldehyde (B1295200). rsc.org Chalcones derived from substituted benzaldehydes are a well-studied class of NLO materials, and their properties offer a predictive framework for the potential of this compound.

The NLO response in organic molecules is fundamentally linked to their molecular structure, specifically the presence of π-conjugated systems and electron-donating and electron-withdrawing groups. In the case of the related chalcone, the entire molecule possesses a π-conjugated system that facilitates intramolecular charge transfer, a key requirement for NLO activity. rsc.org The fluorophenyl groups act as significant electronic modulators. Fluorine's high electronegativity creates strong inductive effects, influencing the electron distribution across the molecule. nih.govcore.ac.uk

Computational studies, often employing Density Functional Theory (DFT), are essential for predicting the NLO properties of molecules. researchgate.netnih.govanalis.com.my These theoretical calculations can determine key electric parameters such as dipole moment (μ), polarizability (α), and first and second hyperpolarizabilities (β and γ), which are microscopic indicators of a material's NLO response. For instance, studies on various organic dyes and metal complexes show a strong correlation between molecular structure and high hyperpolarizability values. analis.com.mykfupm.edu.sa

For the related fluorinated chalcone, theoretical calculations of the third-order nonlinear susceptibility, χ(3), have been performed. The results indicate a significant NLO response, highlighting its potential for applications in optical devices. rsc.org The calculated values for hyperpolarizability provide insight into the electronic behavior of the molecule under an applied electric field.

Table 1: Theoretical NLO Properties of a Related Fluorinated Chalcone (Data derived from (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one as a proxy)

ParameterValueUnit
Dipole Moment (μ)3.19Debye
Average Polarizability (α)29.87 x 10⁻²⁴esu
Total First Hyperpolarizability (β_tot)1.88 x 10⁻³⁰esu
Second Hyperpolarizability (γ)48.06 x 10⁻³⁶esu

Source: rsc.org

These theoretical values, particularly the second hyperpolarizability (γ), underscore the potential of molecules with a 2,6-difluorophenyl moiety for third-order NLO applications.

Contributions to Supramolecular Chemistry and Crystal Engineering

The principles of supramolecular chemistry and crystal engineering focus on designing and controlling the self-assembly of molecules in the solid state to form ordered structures with desired properties. The fluorine atoms and the biphenyl (B1667301) structure in this compound are key elements that can be exploited to direct these assembly processes. nih.gov

The substitution pattern of this compound, with its ortho-fluorine atoms, imposes significant steric constraints that influence the molecule's conformation, particularly the torsion angle between the two phenyl rings. This conformational preference is a critical factor in how the molecules pack in a crystal lattice. nih.gov The self-assembly process is guided by a combination of noncovalent interactions.

In the crystal structure of the related fluorinated chalcone, the molecules are linked into supramolecular chains through C–H⋯O and C–H⋯F hydrogen bonds. rsc.org These directed interactions create a robust, predictable architecture. Hirshfeld surface analysis of this chalcone reveals that H⋯H (46.3%), H⋯F (26.8%), and C⋯H (12.5%) contacts are the most significant contributors to the crystal packing, demonstrating the crucial role of fluorine in guiding the self-assembly. rsc.org The ability of fluorine to participate in hydrogen bonding and other weak interactions is a powerful tool in crystal engineering. acs.org

The study of crystal packing motifs in fluorinated biphenyl derivatives is an active area of research. nih.govnih.gov The introduction of fluorine atoms can lead to specific, often predictable, packing arrangements due to interactions like C–H⋯F, F⋯F, and π-π stacking. acs.org In the case of the related chalcone, intermolecular interactions result in the formation of linear chains that create distinct supramolecular architectures. rsc.org

The control over crystal packing is vital as it directly impacts the material's physical properties, from its melting point and solubility to its optical and electronic behavior. By understanding the interplay of forces—van der Waals interactions, hydrogen bonds, and halogen bonds—researchers can aim to produce polymorphs with tailored characteristics.

Table 2: Crystallographic Data for (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one (A structural analogue synthesized from 2,6-difluorobenzaldehyde)

ParameterValue
Chemical FormulaC₁₅H₉F₃O
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.065(3)
b (Å)13.298(3)
c (Å)7.1530(14)
β (°)100.99(3)
Volume (ų)1218.4(5)
Z (molecules/unit cell)4

Source: rsc.org

Precursor for Organic Frameworks and Polymeric Materials

The aldehyde functionality of this compound makes it a valuable precursor for the synthesis of larger, more complex macromolecular structures such as polymers and organic frameworks. The aldehyde group can readily participate in condensation reactions to form Schiff bases, imines, or be used in various coupling reactions. wikipedia.org

The fluorinated biphenyl backbone of the molecule can be incorporated into polymer chains to impart specific properties. Fluorinated polymers are known for their high thermal stability, chemical resistance, and unique optical properties. Aromatic polymers derived from biphenyl units often exhibit high performance characteristics suitable for advanced applications. The presence of fluorine can enhance properties like solubility in organic solvents, which is beneficial for processing, while also influencing the polymer's final morphology and electronic characteristics. nih.gov

In the context of Covalent Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs), bifunctional building blocks like this compound are essential. The aldehyde groups can react with amine linkers to form porous, crystalline frameworks with high surface areas. The fluorinated biphenyl unit would line the pores of such a framework, creating a fluorinated internal surface. This could be highly advantageous for applications in gas storage and separation, where fluorinated surfaces can exhibit selective interactions with specific gas molecules.

Derivatization Methodologies for Analytical Sciences

Reagents and Protocols for Gas Chromatography (GC) Analysis

For GC analysis, aldehydes are commonly derivatized to enhance their volatility and thermal stability. researchgate.net This process involves reacting the aldehyde with a specific reagent to modify its functional group, making it more suitable for GC conditions. research-solution.com Common derivatization strategies include silylation and alkylation, which reduce the polarity of the compound. researchgate.netresearch-solution.com

Silylation is a widely employed derivatization technique for GC analysis where an active hydrogen in a polar functional group is substituted with a trimethylsilyl (B98337) (TMS) group. restek.comregistech.comrestek.com This process significantly reduces the polarity of the molecule and increases its volatility and thermal stability. restek.comregistech.com

One of the most powerful and versatile silylating agents is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). analytics-shop.comsigmaaldrich.com BSTFA is known for its ability to react rapidly and effectively with a wide range of polar compounds, including those with aldehyde functional groups, although it primarily targets active hydrogens found in alcohols, carboxylic acids, and amines. analytics-shop.comsigmaaldrich.com For aldehydes, silylation typically proceeds after reduction to the corresponding alcohol, which then readily reacts with BSTFA. The byproducts of the reaction with BSTFA, such as trimethylsilyltrifluoroacetamide and trifluoroacetamide, are highly volatile, which minimizes interference during chromatographic analysis. analytics-shop.comsigmaaldrich.com For compounds that are difficult to derivatize, a catalyst like trimethylchlorosilane (TMCS) is often added to BSTFA to enhance its reactivity. registech.comsigmaaldrich.com

The general procedure for silylation involves dissolving the sample in an appropriate solvent and adding an excess of the BSTFA reagent. sigmaaldrich.com Polar solvents like pyridine (B92270) or dimethylformamide can facilitate the reaction. sigmaaldrich.com

Table 1: Silylation Reagent for GC Derivatization

Reagent Full Name Target Functional Groups Advantages
BSTFA N,O-bis(trimethylsilyl)trifluoroacetamide -OH, -COOH, -NH2, -SH Forms volatile and thermally stable TMS derivatives; byproducts are highly volatile, reducing chromatographic interference. restek.comanalytics-shop.comsigmaaldrich.com
BSTFA + TMCS N,O-bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane Sterically hindered -OH, etc. Increased reactivity for difficult-to-silylate compounds. registech.comsigmaaldrich.com

Pentafluorobenzyl bromide (PFBBr) is a derivatizing agent used to enhance the detectability of compounds, particularly with an electron capture detector (ECD), which is highly sensitive to electrophoric groups like the pentafluorobenzyl moiety. sigmaaldrich.comsigmaaldrich.comnih.gov While PFBBr is primarily used for the derivatization of carboxylic acids, phenols, and sulfonamides, aldehydes are typically derivatized using a related reagent, O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). research-solution.comresearchgate.netsigmaaldrich.com

PFBHA reacts with the carbonyl group of aldehydes and ketones to form the corresponding PFB-oxime derivatives. sigmaaldrich.comnih.gov These derivatives are not only more volatile and thermally stable but are also highly responsive to ECD, allowing for trace-level detection. sigmaaldrich.comnih.gov The reaction is quantitative and avoids issues seen with other reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH), such as decomposition at high temperatures. sigmaaldrich.com This makes PFBHA derivatization a robust method for analyzing aldehydes in various matrices. sigmaaldrich.comnih.gov

The derivatization protocol often involves reacting the sample with PFBHA in a suitable solvent, sometimes followed by an extraction step to isolate the derivatives before injection into the GC system. researchgate.netresearchgate.net

Table 2: PFBBr-related Derivatization for GC-ECD Analysis

Reagent Full Name Target Functional Groups Advantages
PFBHA O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride Aldehydes, Ketones Forms stable oxime derivatives with high electron capture response, enabling sensitive detection. research-solution.comsigmaaldrich.comnih.gov
PFBBr Pentafluorobenzyl Bromide Carboxylic acids, Phenols, Thiols Forms stable esters/ethers with high electron capture response. sigmaaldrich.comsigmaaldrich.comresearchgate.net

To ensure reliable and accurate quantification in chromatographic analysis, the derivatization process must be optimized. nih.govresearchgate.net Key parameters that influence the efficiency of the reaction include the choice of reagent, solvent, catalyst, temperature, reaction time, and the molar ratio of the derivatizing agent to the analyte. nih.gov

For instance, in the derivatization of aldehydes, factors such as pH and the concentration of the derivatizing agent can significantly affect the reaction yield and stability of the resulting derivative. nih.gov An optimized method for acetaldehyde (B116499) measurement using DNPH found that a pH of 4.0, an 80-fold molar excess of the reagent, and a 40-minute reaction time at ambient temperature resulted in complete derivatization and a stable product. nih.gov Similarly, when derivatizing long-chain aldehydes, the presence of a co-solvent like methanol (B129727) can be crucial for achieving quantitative conversion. researchgate.net

The optimization process often involves systematically varying one parameter while keeping others constant to determine the ideal conditions for maximum yield and reproducibility. researchgate.net The goal is to achieve a complete and rapid reaction that produces a single, stable derivative, leading to sharp, symmetrical peaks and improved sensitivity in the subsequent chromatographic analysis. nih.govyorku.ca

Intermediate for the Synthesis of Chiral Compounds for Research Purposes

The aldehyde functional group in this compound serves as a valuable synthetic handle for the creation of more complex molecules, particularly chiral compounds which are of significant interest in pharmaceutical and materials science research. nih.govacs.org The prochiral nature of the aldehyde's carbonyl carbon allows for its conversion into a stereocenter through asymmetric synthesis methodologies.

Stereoselective Conversion to Chiral Alcohol and Amine Derivatives

The transformation of aldehydes into chiral alcohols and amines is a cornerstone of modern asymmetric synthesis. acs.orgacs.org These chiral building blocks are fundamental to the synthesis of numerous biologically active compounds. nih.govacs.org

Chiral Alcohols: The stereoselective reduction of the carbonyl group in an aldehyde like this compound yields a chiral secondary alcohol. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. Ruthenium-based catalysts, for example, have been employed in hydrogen auto-transfer reactions to convert primary alcohols (which can be formed in situ from aldehydes) and alkynes into chiral allylic alcohols with high levels of stereocontrol. nih.gov Such transformations are valuable for creating specific stereoisomers required for synthesizing complex natural products and pharmaceuticals. nih.govacs.org

Chiral Amines: Chiral amines are crucial structural motifs in over 40% of pharmaceuticals. nih.gov One powerful method for their synthesis from aldehydes is asymmetric reductive amination. This process involves the initial formation of an imine by reacting the aldehyde with an amine, followed by a stereoselective reduction of the C=N double bond. nih.govresearchgate.net Catalytic asymmetric hydrogenation of the intermediate imine, using transition metal catalysts with chiral ligands (e.g., Iridium or Ruthenium complexes), is a highly efficient method for producing chiral amines with excellent enantioselectivity. acs.org Alternatively, biocatalytic methods using engineered enzymes like amine dehydrogenases or transaminases offer a green and highly stereoselective route to chiral amines from aldehydes. nih.gov

Another approach involves the catalytic asymmetric addition of organometallic reagents (e.g., dialkylzinc reagents) to N-phosphinoylimines generated in situ from the aldehyde, which can produce a wide variety of α-chiral amines in high yields and enantiomeric excess. acs.org

Table 3: Methods for Stereoselective Synthesis from Aldehydes

Target Compound Method Key Features
Chiral Alcohols Catalytic Asymmetric Hydrogenation / Transfer Hydrogenation Utilizes chiral metal catalysts (e.g., Ru, Rh, Ir) to deliver hydrogen stereoselectively, producing alcohols with high enantiopurity. nih.govacs.org
Chiral Amines Catalytic Asymmetric Reductive Amination Involves imine formation followed by asymmetric hydrogenation, providing access to a broad range of chiral primary, secondary, and tertiary amines. nih.govacs.org
Chiral Amines Asymmetric Nucleophilic Addition to Imines Employs chiral catalysts to control the addition of nucleophiles (e.g., organozinc reagents) to imines formed from the aldehyde. acs.org
Chiral Amines Biocatalysis (Transaminases, Amine Dehydrogenases) Uses engineered enzymes for highly stereoselective conversion of aldehydes to amines under mild, environmentally friendly conditions. nih.gov

The Role of this compound in Chiral Catalyst Development Remains Undocumented in Publicly Available Research

Despite a thorough review of scientific literature, no specific instances or detailed research findings have been identified that document the use of this compound in the development of novel chiral catalysts and auxiliaries.

Chiral catalysts and auxiliaries are fundamental tools in modern asymmetric synthesis, enabling the selective production of one enantiomer of a chiral molecule over the other. These molecules are crucial in various fields, particularly in the pharmaceutical industry, where the therapeutic effects of a drug can be dependent on its specific stereochemistry. The development of new and efficient chiral catalysts is an ongoing area of intensive research.

Typically, the synthesis of chiral catalysts and auxiliaries involves the use of readily available chiral starting materials or the asymmetric modification of prochiral substrates. While substituted benzaldehydes can be employed as substrates in various catalytic asymmetric reactions, such as the Henry or Diels-Alder reactions, their role as a foundational scaffold for the catalyst or auxiliary itself is a distinct application.

Searches for the application of this compound in this specific context have not yielded any published research. This suggests that while the compound may be used in other areas of chemical synthesis or materials science, its utility as a precursor for chiral catalysts or auxiliaries has not been reported in the accessible scientific domain. The presence of the difluorophenyl group offers unique electronic and steric properties that could theoretically be exploited in catalyst design, but such applications have not been described.

Further research would be necessary to explore the potential of this compound and its derivatives in the field of asymmetric catalysis. This could involve its incorporation into known catalyst frameworks, such as ligands for transition metals or as a component of organocatalysts, and the subsequent evaluation of their performance in stereoselective transformations. However, at present, there is no scientific basis to report on its use in this capacity.

Q & A

Q. Table 1. Comparison of Synthetic Routes

MethodCatalystSolventTemp (°C)Yield (%)Reference
Friedel-Crafts AlkylationAlCl₃CH₂Cl₂0–2568
Suzuki-Miyaura CouplingPd(PPh₃)₄THF/H₂O8072
Grignard AdditionMg, CuIEt₂OReflux55

Q. Table 2. Spectroscopic Data

TechniqueKey SignalsReference
¹H NMRδ 10.1 (s, CHO), 7.4–7.8 (m, Ar-H)
¹³C NMRδ 191.2 (CHO), 160.1 (C-F, J = 245 Hz)
FT-IR1702 cm⁻¹ (C=O), 1220 cm⁻¹ (C-F)

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